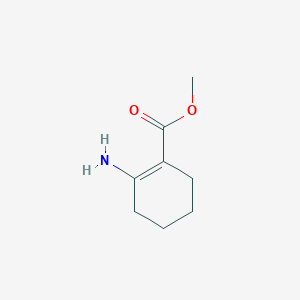
ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate can be represented by the InChI code: 1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3/b9-8+ . This indicates that the molecule consists of a morpholine ring attached to a but-2-enoate ester group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 199.25 . The melting point is between 31-33 degrees Celsius .Applications De Recherche Scientifique
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate has been studied for its unique crystal packing and non-hydrogen bonding interactions. The compound utilizes rare N⋯π interactions along with C–H⋯N and C–H⋯O hydrogen bonds to form a zigzag double-ribbon structure. Another variant exploits nonhydrogen bonding interactions of N⋯π and O⋯π types along with a C–H⋯N hydrogen bond to form a simple 1-D double-column, indicating the significance of these interactions in crystal engineering and design (Zhang, Wu, & Zhang, 2011).
Regio- and Stereoselective Addition
Research also highlights the compound's role in highly regio- and stereoselective addition reactions. For example, ethyl 3-aminobut-2-enoates exhibit distinct reactivity patterns leading to the formation of trans,trans- and cis,trans-trisubstituted chromanes depending on the substituents, showcasing its utility in synthetic chemistry for producing complex molecular architectures with specific stereochemistry (Korotaev et al., 2013).
Self-Assembling Polymeric Materials
The compound has been investigated in the context of self-assembling polymeric materials, where reactions involving N-ethyl morpholine and alane (AlH3) adducts result in hydride-bridged polymers. These materials exhibit a range of bonding modes, including unprecedented mono Al···H hydride bridging, demonstrating the potential of this compound derivatives in the development of new polymeric materials (Andrews et al., 1997).
Stereoselective Synthesis of Morpholines
A method for the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes has been reported, where this compound derivatives serve as key intermediates. This process allows for the efficient and selective formation of 2-aminomethyl morpholines, highlighting its application in the synthesis of morpholine derivatives with potential pharmaceutical relevance (Sequeira & Chemler, 2012).
Unusual C⋯π Interaction
Further studies have discovered an unusual C⋯π interaction of non-hydrogen bond type in this compound derivatives, contributing to our understanding of non-covalent interactions in molecular structures. This finding is supported by ab initio computations and highlights the importance of electrostatic interactions in determining molecular geometry and stability (Zhang, Tong, Wu, & Zhang, 2012).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate involves the reaction of ethyl acetoacetate with morpholine and subsequent reaction with acetaldehyde to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Morpholine", "Acetaldehyde" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with morpholine in the presence of a base catalyst to form ethyl 3-(morpholin-4-yl)but-2-enoate.", "Step 2: Acetaldehyde is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to form ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate.", "Step 3: The product is purified by column chromatography to obtain the final compound." ] } | |
Numéro CAS |
36277-32-4 |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl (E)-3-morpholin-4-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3/b9-8+ |
Clé InChI |
CENCNIGVANECFS-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/N1CCOCC1 |
SMILES |
CCOC(=O)C=C(C)N1CCOCC1 |
SMILES canonique |
CCOC(=O)C=C(C)N1CCOCC1 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



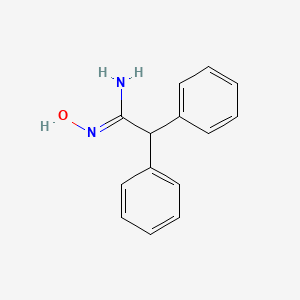
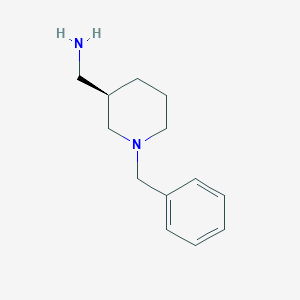

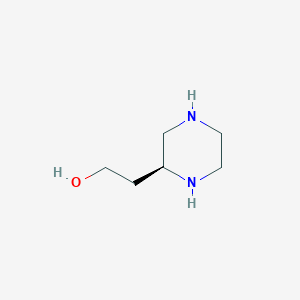
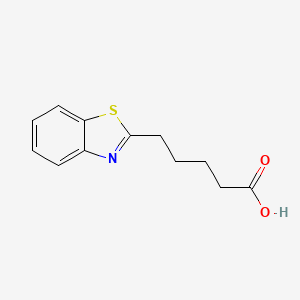

![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)

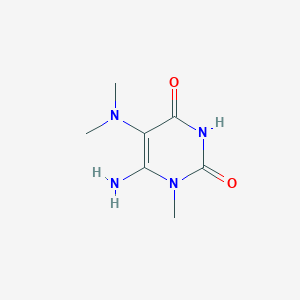


![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
